Furan-2-yl-[4-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperazin-1-yl]methanone
Description
Furan-2-yl-[4-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperazin-1-yl]methanone is a complex organic compound that features a furan ring, a piperazine ring, and a trifluoromethyl group
Properties
IUPAC Name |
furan-2-yl-[4-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O3/c1-12(20,13(14,15)16)9-17-4-6-18(7-5-17)11(19)10-3-2-8-21-10/h2-3,8,20H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYVDQBVJGRJRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)C2=CC=CO2)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-yl-[4-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Synthesis of the Piperazine Derivative: The piperazine ring can be prepared by reacting ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethyl halides.
Coupling Reactions: The final step involves coupling the furan ring with the piperazine derivative using a suitable coupling agent such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The carbonyl group in the compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for nucleophilic substitution include alkyl halides, aryl halides, and various nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Furanones, carboxylic acids, and other oxidized derivatives.
Reduction: Alcohols, alkanes, and other reduced derivatives.
Substitution: Substituted furan derivatives, substituted piperazine derivatives, and other substituted products.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: The compound can be incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.
Biology
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Biological Probes: The compound can be used as a probe to study various biological processes and interactions.
Medicine
Therapeutic Agents: The compound may exhibit therapeutic properties, making it a potential candidate for the treatment of various diseases and conditions.
Diagnostic Agents: The compound can be used in diagnostic assays to detect specific biomolecules or disease markers.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.
Agriculture: The compound may have applications in the development of agrochemicals such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of furan-2-yl-[4-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the piperazine ring can facilitate interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone: Similar structure but lacks the trifluoromethyl group.
Furan-2-yl-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]methanone: Similar structure but lacks the methyl group on the hydroxypropyl chain.
Furan-2-yl-[4-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)morpholin-1-yl]methanone: Similar structure but contains a morpholine ring instead of a piperazine ring.
Uniqueness
Furan-2-yl-[4-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperazin-1-yl]methanone is unique due to the presence of both the trifluoromethyl group and the piperazine ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the piperazine ring facilitates interactions with biological targets, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
